molecular formula C6H8ClNO3 B14627493 2-Chlorobutan-2-yl carbonisocyanatidate CAS No. 56674-91-0

2-Chlorobutan-2-yl carbonisocyanatidate

Cat. No.: B14627493
CAS No.: 56674-91-0
M. Wt: 177.58 g/mol
InChI Key: PHKCMLBPMBERIC-UHFFFAOYSA-N
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Description

2-Chlorobutan-2-yl carbonisocyanatidate is a chemical compound with a unique structure that includes a chlorinated butane backbone and a carbonisocyanatidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobutan-2-yl carbonisocyanatidate typically involves the reaction of 2-chlorobutane with carbonisocyanatidate reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination of 2-butene using hydrochloric acid, followed by the addition of carbonisocyanatidate under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobutan-2-yl carbonisocyanatidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chlorobutan-2-yl carbonisocyanatidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobutan-2-yl carbonisocyanatidate involves its interaction with molecular targets through its functional groups. The chlorine atom and carbonisocyanatidate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobutan-2-yl carbonisocyanatidate is unique due to the presence of both a chlorinated butane backbone and a carbonisocyanatidate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

56674-91-0

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

2-chlorobutan-2-yl N-(oxomethylidene)carbamate

InChI

InChI=1S/C6H8ClNO3/c1-3-6(2,7)11-5(10)8-4-9/h3H2,1-2H3

InChI Key

PHKCMLBPMBERIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(OC(=O)N=C=O)Cl

Origin of Product

United States

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